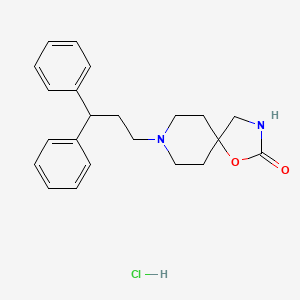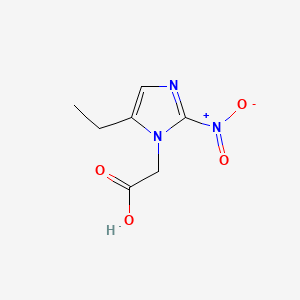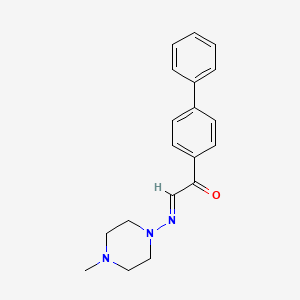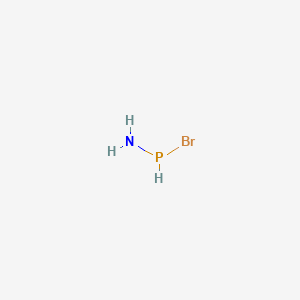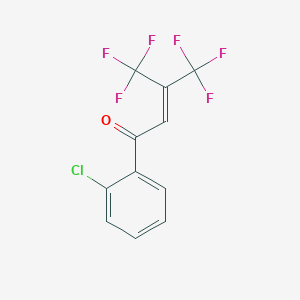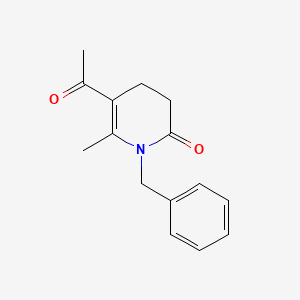
1,2-Bis(bromomethyl)-1,1,2,2-tetramethyldisilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(bromomethyl)-1,1,2,2-tetramethyldisilane is an organosilicon compound with the molecular formula C6H16Br2Si2 It is characterized by the presence of two bromomethyl groups attached to a disilane backbone
Méthodes De Préparation
The synthesis of 1,2-Bis(bromomethyl)-1,1,2,2-tetramethyldisilane typically involves the reaction of 1,1,2,2-tetramethyldisilane with bromomethylating agents under controlled conditions. One common method is the bromomethylation of 1,1,2,2-tetramethyldisilane using formaldehyde and hydrobromic acid. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
1,2-Bis(bromomethyl)-1,1,2,2-tetramethyldisilane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of a wide range of derivatives.
Reduction Reactions: The compound can be reduced to form 1,2-bis(methyl)-1,1,2,2-tetramethyldisilane using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the bromomethyl groups can yield corresponding aldehydes or carboxylic acids, depending on the oxidizing agent used.
Applications De Recherche Scientifique
1,2-Bis(bromomethyl)-1,1,2,2-tetramethyldisilane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds, which are valuable in materials science and catalysis.
Medicine: Research is ongoing to explore its use in the synthesis of pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of specialty polymers and advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,2-Bis(bromomethyl)-1,1,2,2-tetramethyldisilane involves the reactivity of its bromomethyl groups. These groups can undergo nucleophilic substitution reactions, allowing the compound to interact with various molecular targets. The disilane backbone provides stability and flexibility, making it a versatile building block for the synthesis of complex molecules.
Comparaison Avec Des Composés Similaires
1,2-Bis(bromomethyl)-1,1,2,2-tetramethyldisilane can be compared with other similar compounds such as:
1,2-Bis(bromomethyl)benzene: Both compounds contain bromomethyl groups, but the benzene derivative has an aromatic ring, which imparts different chemical properties.
2,2-Bis(bromomethyl)-1,3-propanediol: This compound has a similar bromomethyl functionality but differs in its backbone structure, leading to different reactivity and applications.
1,2-Bis(phenylsulfonyl)2-propene:
Propriétés
Numéro CAS |
33558-73-5 |
|---|---|
Formule moléculaire |
C6H16Br2Si2 |
Poids moléculaire |
304.17 g/mol |
Nom IUPAC |
bromomethyl-[bromomethyl(dimethyl)silyl]-dimethylsilane |
InChI |
InChI=1S/C6H16Br2Si2/c1-9(2,5-7)10(3,4)6-8/h5-6H2,1-4H3 |
Clé InChI |
LITFSLRRXLUFIC-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(CBr)[Si](C)(C)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


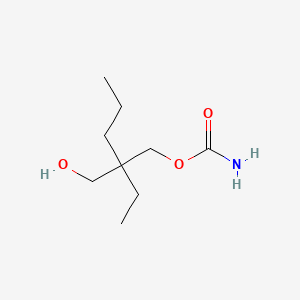
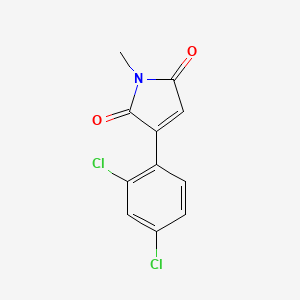
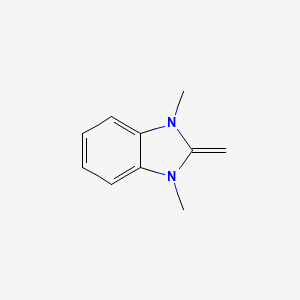
![N-(2-{[(3-Bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)-4-methylbenzene-1-sulfonamide](/img/structure/B14694279.png)
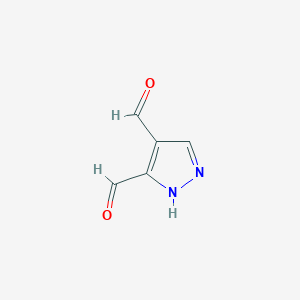
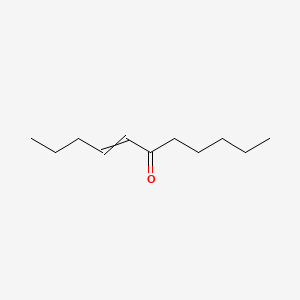
![5-(Diaminomethylideneamino)-2-[[8-[[14-hydroxy-10,13-dimethyl-17-(6-oxopyran-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-8-oxooctanoyl]amino]pentanoic acid](/img/structure/B14694291.png)
